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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-
Amino-2-methylisonicotinic acid (CAS No: 88482-17-1), a key heterocyclic building block in
medicinal chemistry and materials science.[1] This document outlines the theoretical and
expected spectroscopic data derived from Nuclear Magnetic Resonance (*H and 3C NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is intended for
researchers, scientists, and professionals in drug development, offering a detailed framework
for the structural elucidation and characterization of this compound. Methodologies for data
acquisition and interpretation are presented, underpinned by established principles of
spectroscopic analysis.

Introduction: The Significance of 5-Amino-2-
methylisonicotinic Acid

5-Amino-2-methylisonicotinic acid, with the molecular formula C7HsN203, is a substituted
pyridine derivative.[1] Its trifunctional nature, featuring an amino group, a methyl group, and a
carboxylic acid on the isonicotinic acid core, makes it a versatile intermediate for the synthesis
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of a wide array of complex molecules.[1] The precise arrangement of these functional groups
governs its reactivity and potential applications in the development of novel pharmaceuticals
and functional materials.[1] Accurate structural confirmation and purity assessment are
paramount, necessitating a thorough spectroscopic characterization. This guide details the
expected spectroscopic signatures that are crucial for its unambiguous identification.

Molecular Structure and Spectroscopic Correlation

The structural features of 5-Amino-2-methylisonicotinic acid directly influence its
spectroscopic output. The following diagram illustrates the molecular structure and the
numbering of the carbon and hydrogen atoms, which will be referenced in the subsequent
NMR analysis.

Caption: Molecular structure of 5-Amino-2-methylisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of organic molecules.

'H NMR Spectroscopy

The *H NMR spectrum of 5-Amino-2-methylisonicotinic acid is expected to show distinct
signals for the aromatic protons, the methyl group protons, and the protons of the amino and
carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the
substituents on the pyridine ring.[1]

Predicted *H NMR Data:
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Predicted Chemical

Proton Assignment ) Multiplicity Integration
Shift (6, ppm)

H-3 7.0-75 Singlet 1H

H-6 7.8-8.2 Singlet 1H

-CHs 2.3-2.6 Singlet 3H

-NH:z 4.5 - 5.5 (broad) Singlet 2H

-COOH 11.0 - 13.0 (broad) Singlet 1H

Causality of Signal Assignments:

Aromatic Protons (H-3, H-6): The protons on the pyridine ring appear as singlets due to the
substitution pattern, which eliminates vicinal coupling. The electron-donating amino group at
C-5 and the electron-withdrawing carboxylic acid at C-4 will influence the shielding of these
protons.

Methyl Protons (-CHs): The methyl group attached to the aromatic ring typically resonates in
the range of 2.3-2.6 ppm and appears as a sharp singlet.

Amino Protons (-NHz): The protons of the primary amine are expected to produce a broad
singlet. The chemical shift can vary depending on the solvent, concentration, and
temperature due to hydrogen bonding and exchange.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly
deshielded and will appear as a very broad singlet at a downfield chemical shift, often above
11 ppm. This signal is also sensitive to experimental conditions.

13C NMR Spectroscopy

The 3C NMR spectrum provides crucial information about the carbon skeleton of the molecule.
Each unique carbon atom in 5-Amino-2-methylisonicotinic acid will give a distinct signal.

Predicted 3C NMR Data:
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C-2 155 - 160

C-3 120 - 125

C-4 145 - 150

C-5 140 - 145

C-6 135 - 140

-CHs 20-25

-COOH 165 - 170

Causality of Signal Assignments:

e Aromatic Carbons (C-2 to C-6): The chemical shifts of the pyridine ring carbons are
influenced by the nitrogen heteroatom and the attached functional groups. Carbons directly
bonded to nitrogen or electron-withdrawing groups (like C-2, C-4, and C-6) are expected to
be more deshielded and appear at a lower field.

o Methyl Carbon (-CHs): The carbon of the methyl group is an aliphatic carbon and will
resonate at a high field (upfield).

o Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid group is
significantly deshielded due to the electronegativity of the oxygen atoms and will appear at a

very low field.

Experimental Protocol for NMR Data Acquisition
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Sample Preparation Data Acquisition (400 MHz Spectrometer) Data Processing

Apply Fourier transform to the FID.

Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-ds). | Insert the sample into the spectrometer.

' '

Lock, tune, and shim the instrument.

Phase correct the spectrum.

Add a small amount of an internal standard (e.g., TMS).

' '

Acquire *H spectrum (e.g., 16 scans).

' '

Integrate the signals (for *H) and pick the peaks.

Callibrate the chemical shift scale using the internal standard.

Transfer the solution to a 5 mm NMR tube.

Acquire 13C spectrum (e.g., 1024 scans).

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
The IR spectrum of 5-Amino-2-methylisonicotinic acid is expected to show characteristic
absorption bands for the N-H, O-H, C=0, and C-H bonds, as well as the pyridine ring
vibrations.[1]

Expected IR Absorption Bands:
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Wavenumber (cm~?)

Vibration Type

Functional Group

3500 - 3300 N-H stretch Primary Amine
3300 - 2500 (broad) O-H stretch Carboxylic Acid
3100 - 3000 C-H stretch (aromatic) Pyridine Ring
2980 - 2850 C-H stretch (aliphatic) Methyl Group
1710 - 1680 C=0 stretch Carboxylic Acid
1650 - 1580 N-H bend Primary Amine
1600 - 1450 C=C and C=N stretch Pyridine Ring

Causality of Band Assignments:

e N-H and O-H Stretching: The N-H stretching of the amino group typically appears as two

bands in the 3500-3300 cm~1 region. The O-H stretching of the carboxylic acid gives a very

broad absorption band due to hydrogen bonding, often overlapping with the C-H stretching

region.

e C=0 Stretching: The carbonyl group of the carboxylic acid will produce a strong, sharp

absorption band around 1700 cm~1,

e Fingerprint Region (< 1500 cm~1): This region contains complex vibrations, including C-N

and C-C stretching, as well as various bending vibrations of the substituted pyridine ring,

which are unique to the molecule's overall structure.

Experimental Protocol for IR Data Acquisition (ATR)

A common and convenient method for obtaining an IR spectrum of a solid sample is using an

Attenuated Total Reflectance (ATR) accessory.

e Background Scan: Record a background spectrum of the clean ATR crystal.

o Sample Application: Place a small amount of the solid sample onto the ATR crystal.
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o Pressure Application: Apply pressure to ensure good contact between the sample and the
crystal.

o Sample Scan: Record the IR spectrum of the sample.

o Data Processing: The instrument software automatically ratios the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide
information about its structure through fragmentation patterns.[1]

Expected Mass Spectrometry Data:

e Molecular Weight: 152.15 g/mol [1]

e Molecular Formula: C7HsN20:2

o Expected Molecular lon Peak [M+H]*: m/z 153.06

Fragmentation Analysis: In an electrospray ionization (ESI) mass spectrum, the protonated
molecule [M+H]* is expected to be the base peak. Fragmentation of this ion could occur
through characteristic losses:

e Loss of H20 (18 Da): From the carboxylic acid group.
e Loss of COz (44 Da): A common fragmentation pathway for carboxylic acids.

e Loss of NHs (17 Da): From the amino group.

Experimental Protocol for LC-MS Data Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard technique for the analysis of
such compounds.
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Caption: General workflow for LC-MS analysis.

Conclusion

The spectroscopic data presented in this guide, including predicted *H and 3C NMR chemical
shifts, characteristic IR absorption frequencies, and expected mass spectrometric
fragmentation, provide a robust framework for the structural verification of 5-Amino-2-
methylisonicotinic acid. The provided experimental protocols outline standard procedures for
acquiring high-quality spectroscopic data. This comprehensive information is vital for ensuring
the identity and purity of this important chemical intermediate in research and development
settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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